N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Description
Properties
Molecular Formula |
C17H17FN4O2S |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H17FN4O2S/c18-12-6-1-2-7-13(12)22-9-11(8-14(22)23)15(24)19-17-21-20-16(25-17)10-4-3-5-10/h1-2,6-7,10-11H,3-5,8-9H2,(H,19,21,24) |
InChI Key |
JLIORXNFBZCPMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide” typically involves multiple steps, including the formation of the thiadiazole ring, the introduction of the fluorophenyl group, and the coupling with the pyrrolidine carboxamide. Common synthetic routes may include:
Formation of Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the use of sulfur and nitrogen sources.
Introduction of Fluorophenyl Group: This step may involve the use of fluorinated aromatic compounds and suitable coupling reagents.
Coupling with Pyrrolidine Carboxamide: The final step involves the coupling of the thiadiazole-fluorophenyl intermediate with a pyrrolidine carboxamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
“N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide” may undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of reduced analogs.
Substitution: The compound may undergo substitution reactions, particularly at the fluorophenyl group or the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for substitution reactions).
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiadiazole derivatives, while substitution reactions may result in modified fluorophenyl or thiadiazole compounds.
Scientific Research Applications
Chemistry
In chemistry, “N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide” may be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the thiadiazole ring is often associated with bioactivity.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic applications. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of “N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide” would depend on its specific biological target. Potential mechanisms may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Pathway Modulation: The compound may affect various cellular pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of 1,3,4-thiadiazole-linked pyrrolidine-3-carboxamides. Below is a systematic comparison with structurally analogous derivatives:
Structural Analogues and Substituent Effects
Physicochemical and Electronic Properties
- Lipophilicity : Cyclohexyl-substituted derivatives (e.g., ) are expected to exhibit higher logP values than cyclobutyl or isopropyl analogues due to increased hydrocarbon content.
- Acidity : The pKa of the pyrrolidine-3-carboxamide nitrogen in the 4-chlorobenzyl derivative is predicted to be 8.29 ± 0.50 , suggesting moderate basicity. The 2-fluorophenyl group in the target compound may slightly lower pKa compared to 4-fluorophenyl derivatives due to meta-fluorine’s inductive effects.
- Density : Analogues with aromatic substituents (e.g., 4-chlorobenzyl) have predicted densities of ~1.427 g/cm³ , whereas alkyl-substituted variants (e.g., isopropyl, cyclohexyl) may exhibit lower densities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
